molecular formula C19H22ClN5O B4703837 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride

Cat. No. B4703837
M. Wt: 371.9 g/mol
InChI Key: BQIFZDSWMZIUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.

Mechanism of Action

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride works by selectively activating the β3-adrenoceptor. This leads to an increase in the breakdown of fats and an increase in energy expenditure, which can help with weight loss. It also has a vasodilatory effect, which can help with cardiovascular diseases.
Biochemical and Physiological Effects:
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase lipolysis and thermogenesis, leading to weight loss. It also has a vasodilatory effect, which can help with cardiovascular diseases. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, which can help with diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride in lab experiments is its selectivity for the β3-adrenoceptor. This allows for more targeted research and reduces the risk of off-target effects. One limitation is that it may not accurately reflect the effects in humans, as animal models may differ in their response to the drug.

Future Directions

There are several future directions for research on N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride. One direction is to investigate its potential use in treating other medical conditions, such as Alzheimer's disease and cancer. Another direction is to further understand its mechanism of action and how it interacts with other receptors and signaling pathways. Additionally, research could focus on developing more selective and potent β3-adrenoceptor agonists for clinical use.
In conclusion, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride is a chemical compound that has been extensively studied for its potential use in treating various medical conditions. Its selectivity for the β3-adrenoceptor allows for more targeted research, and it has been shown to have various biochemical and physiological effects. Future research could focus on its potential use in treating other medical conditions and developing more selective and potent β3-adrenoceptor agonists for clinical use.

Scientific Research Applications

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride has been extensively studied for its potential use in treating various medical conditions. It has been shown to have a positive effect on obesity, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O.ClH/c1-2-10-17(11-3-1)24-19(21-22-23-24)25-18-12-6-7-15(13-18)14-20-16-8-4-5-9-16;/h1-3,6-7,10-13,16,20H,4-5,8-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIFZDSWMZIUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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